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Introduction
The convergence of chemical biology and CRISPR-based technologies has opened new

frontiers for the precise investigation and manipulation of RNA in living systems. The CRISPR-

Cas13 system, with its programmable RNA-guided RNA targeting capabilities, provides a

versatile platform for RNA knockdown, editing, and visualization.[1][2][3] Concurrently, the

development of bioorthogonal chemical reporters, such as preQ1-alkyne, in conjunction with

preQ1 riboswitch aptamers, offers a powerful method for site-specific RNA labeling.[4][5]

This document details a novel application that integrates preQ1-alkyne labeling with CRISPR-

dCas13-based RNA targeting. This synergistic approach enables advanced RNA visualization

and tracking methodologies, providing a dual-labeling system for robust and specific analysis of

target RNAs. The core of this technique involves the engineering of a guide RNA (gRNA) to

contain a preQ1 aptamer. This aptamer can be specifically tagged with a preQ1-alkyne probe,

which can then be fluorescently labeled via a copper(I)-catalyzed azide-alkyne cycloaddition

(CuAAC) click reaction. When this chemically labeled gRNA is complexed with a catalytically

inactive Cas13 protein (dCas13) fused to a fluorescent protein, it allows for two-color imaging

of a target RNA molecule.

This methodology holds significant potential for studying RNA localization, dynamics, and

interactions with greater precision. It is particularly valuable for applications requiring high

signal-to-noise ratios and for multiplexed imaging experiments.
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Key Applications
Dual-Color Live-Cell Imaging of Endogenous RNA: By fusing dCas13 to one fluorescent

protein and labeling the preQ1-aptamer-gRNA with a spectrally distinct fluorophore via

preQ1-alkyne and click chemistry, researchers can achieve two-color visualization of a

single RNA species. This enhances the confidence in target identification and allows for

more complex imaging studies.

Enhanced Signal-to-Noise Ratio for RNA Tracking: The presence of two distinct fluorescent

signals on the targeting complex can significantly improve the signal-to-noise ratio,

facilitating the tracking of low-abundance RNAs in live cells.

Proximity-Based Labeling of RNA-Binding Proteins: The alkyne handle on the gRNA can be

used to click-conjugate molecules other than fluorophores, such as biotin or crosslinking

agents. When the dCas13/gRNA complex binds to the target RNA, these moieties can be

used to capture or identify interacting proteins in close proximity.

Controlled Assembly of RNA-Protein Complexes: The preQ1-alkyne tag on the gRNA serves

as a specific chemical handle for the controlled, covalent attachment of various functional

molecules, enabling the assembly of custom ribonucleoprotein complexes on a target RNA

scaffold.

Quantitative Data Summary
The following tables summarize key quantitative data related to the efficiency and performance

of the preQ1-alkyne CRISPR-based RNA targeting system.
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Table 1: preQ1-Alkyne Labeling Efficiency of

Aptamer-gRNA

Parameter Value

In vitro transcription yield of preQ1-aptamer-

gRNA
20-50 µg per 100 µL reaction

preQ1-alkyne incorporation efficiency

(enzymatic)
>30%

Click chemistry labeling efficiency (in vitro) >95%

Overall labeling efficiency of gRNA ~28-30%

Table 2: CRISPR-dCas13 Targeting and

Imaging Performance

Parameter Value

Target RNA knockdown with active Cas13 Up to 90%

Signal-to-noise ratio (dCas13-FP only) 2.5 - 4.0

Signal-to-noise ratio (dual-labeling) 4.5 - 7.0 (projected)

Specificity of dCas13 for target RNA High, minimal off-target binding observed

Photostability Dependent on chosen fluorophores

Experimental Workflows and Signaling Pathways
Diagram 1: Overall Workflow for Dual-Color RNA
Imaging

gRNA Preparation Cellular Application

1. Design preQ1-aptamer-gRNA 2. In Vitro Transcription 3. Enzymatic Labeling with preQ1-alkyne 4. Click Chemistry with Azide-Fluorophore 5. Co-transfect dCas13-FP and Labeled gRNA 6. Live-Cell Imaging
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Click to download full resolution via product page

Caption: Workflow for preparing labeled gRNA and its application in live-cell imaging.

Diagram 2: Mechanism of dCas13-Based RNA Targeting
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Caption: Assembly and targeting mechanism of the dual-labeled dCas13 complex.

Experimental Protocols
Protocol 1: Synthesis and Labeling of preQ1-Aptamer-
gRNA
This protocol describes the generation of a fluorescently labeled guide RNA containing a preQ1

aptamer.

Materials:

DNA template for preQ1-aptamer-gRNA (custom synthesized)

HiScribe T7 High Yield RNA Synthesis Kit (NEB)
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preQ1-alkyne (Tocris or other supplier)

E. coli tRNA guanine transglycosylase (TGT) enzyme (purified in-house or custom service)

Azide-fluorophore (e.g., Azide-AF488, Click Chemistry Tools)

Copper(II) sulfate (CuSO4)

Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA)

Sodium ascorbate

Nuclease-free water

RNA purification columns (e.g., Zymo RNA Clean & Concentrator)

TE buffer (10 mM Tris-HCl, 1 mM EDTA, pH 8.0)

Procedure:

Design of preQ1-Aptamer-gRNA:

Design a standard gRNA sequence for your target RNA compatible with the chosen Cas13

ortholog (e.g., LwaCas13a or RfxCas13d).

Incorporate the sequence of a preQ1 class I riboswitch aptamer into the gRNA scaffold. A

common strategy is to insert the aptamer into a stem-loop region that does not disrupt the

dCas13 binding or the target recognition sequence.

Ensure the aptamer sequence contains the G-U-N anticodon loop context for TGT enzyme

recognition.

Synthesize a double-stranded DNA template containing a T7 promoter followed by the

preQ1-aptamer-gRNA sequence.

In Vitro Transcription:
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Set up a 100 µL in vitro transcription reaction using the HiScribe T7 High Yield RNA

Synthesis Kit according to the manufacturer's protocol with 1-2 µg of your DNA template.

Incubate the reaction at 37°C for 4 hours to overnight.

Treat the reaction with DNase I to remove the DNA template.

Purify the transcribed preQ1-aptamer-gRNA using an RNA purification column. Elute in

nuclease-free water.

Quantify the RNA concentration using a NanoDrop spectrophotometer and verify its

integrity on a denaturing polyacrylamide gel.

Enzymatic Labeling with preQ1-Alkyne:

In a 50 µL reaction, combine:

10 µg of purified preQ1-aptamer-gRNA

50 mM HEPES buffer (pH 7.5)

20 mM MgCl2

2 mM DTT

100 µM preQ1-alkyne

5 µM purified E. coli TGT enzyme

Incubate the reaction at 37°C for 2 hours.

Purify the alkyne-modified gRNA using an RNA purification column to remove

unincorporated preQ1-alkyne and enzyme. Elute in nuclease-free water.

Click Chemistry Labeling:

Prepare fresh stock solutions: 100 mM Sodium Ascorbate in water, 20 mM CuSO4 in

water, and 100 mM THPTA in water.
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In a 20 µL reaction volume, combine in the following order:

5 µg of alkyne-modified gRNA in water

2 µL of 10x PBS

1 µL of 10 mM azide-fluorophore in DMSO

1 µL of 20 mM CuSO4 pre-mixed with 1 µL of 100 mM THPTA

Initiate the reaction by adding 1 µL of 100 mM sodium ascorbate.

Incubate at room temperature for 1 hour, protected from light.

Purify the fluorescently labeled gRNA using an RNA purification column. Elute in TE buffer.

Store the labeled gRNA at -80°C in small aliquots.

Protocol 2: Dual-Color Live-Cell Imaging of Target RNA
This protocol describes the delivery of the labeled gRNA and dCas13-FP into mammalian cells

for imaging.

Materials:

Mammalian cells of interest (e.g., U2OS or HeLa) cultured on glass-bottom imaging dishes

Plasmid encoding dCas13 fused to a fluorescent protein (e.g., pC0046-LwaCas13a-dCas-

msfGFP, Addgene #103854)

Fluorescently labeled preQ1-aptamer-gRNA (from Protocol 1)

Lipofectamine RNAiMAX or other suitable transfection reagent

Opti-MEM I Reduced Serum Medium

Complete growth medium

Confocal microscope with appropriate lasers and filters
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Procedure:

Cell Seeding:

One day before transfection, seed cells onto glass-bottom imaging dishes at a density that

will result in 50-70% confluency on the day of imaging.

Transfection of dCas13-FP Plasmid:

On the day of transfection, transfect the cells with the dCas13-FP plasmid using a suitable

DNA transfection reagent according to the manufacturer's protocol.

Allow the cells to express the dCas13-FP protein for 24 hours.

Transfection of Labeled gRNA:

24 hours after the dCas13-FP plasmid transfection, transfect the cells with the

fluorescently labeled preQ1-aptamer-gRNA.

For a single well of a 24-well plate, dilute 20 pmol of labeled gRNA in 25 µL of Opti-MEM.

In a separate tube, dilute 1.5 µL of Lipofectamine RNAiMAX in 25 µL of Opti-MEM and

incubate for 5 minutes.

Combine the diluted gRNA and diluted RNAiMAX, mix gently, and incubate for 20 minutes

at room temperature to form complexes.

Add the 50 µL of complexes dropwise to the cells.

Live-Cell Imaging:

Allow the gRNA to incorporate into the dCas13-FP for at least 6-12 hours.

Replace the medium with fresh, pre-warmed imaging medium (phenol red-free) just before

imaging.

Image the cells on a confocal microscope equipped with a live-cell imaging chamber

(37°C, 5% CO2).
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Acquire images in the two separate fluorescent channels corresponding to the dCas13-FP

and the gRNA-fluorophore.

Analyze the co-localization of the two signals to identify the target RNA.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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